(E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol

α-glucosidase inhibition diabetes research thiazole SAR

The compound (E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol (CAS 540772-47-2) belongs to the thiazolylhydrazone class, characterized by a 4-(4-methoxyphenyl)thiazole core linked via a hydrazono bridge to a 4-hydroxyphenyl moiety. This scaffold is closely related to the broader phenylthiazole hydrazone family that has been systematically evaluated for antiglycation and α-glucosidase inhibitory activities.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 540772-47-2
Cat. No. B2817473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol
CAS540772-47-2
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)O
InChIInChI=1S/C17H15N3O2S/c1-22-15-8-4-13(5-9-15)16-11-23-17(19-16)20-18-10-12-2-6-14(21)7-3-12/h2-11,21H,1H3,(H,19,20)/b18-10+
InChIKeyTWUOEBNIQNIVFW-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

540772-47-2 (E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol – Structural Class and Baseline Characterization


The compound (E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol (CAS 540772-47-2) belongs to the thiazolylhydrazone class, characterized by a 4-(4-methoxyphenyl)thiazole core linked via a hydrazono bridge to a 4-hydroxyphenyl moiety. This scaffold is closely related to the broader phenylthiazole hydrazone family that has been systematically evaluated for antiglycation and α-glucosidase inhibitory activities [1]. The 4-methoxyphenyl substitution on the thiazole ring distinguishes it from the more commonly studied 4-phenylthiazole analogs and introduces electronic and steric features that modulate biological activity [2]. The compound has been registered in BindingDB as part of a series screened against α-glucosidase (oligo-1,6-glucosidase IMA1) and in antiglycation assays, providing baseline characterization against standard inhibitors [3].

Why In-Class Thiazolylhydrazone Substitution Is Not Straightforward for CAS 540772-47-2


Within the thiazolylhydrazone class, structural modifications at both the thiazole 4-position and the hydrazono-linked phenyl ring produce non-linear, substituent-dependent shifts in potency that preclude simple interpolation. In the Rahim et al. (2015) α-glucosidase series, IC50 values span over 23-fold from 18.23 µM to 424.41 µM across 21 analogs [1]. Similarly, in the antiglycation series of Khan et al. (2015), the presence of a 4-methoxyphenyl on the thiazole (as opposed to 4-phenyl) alters the SAR profile, with closely related compounds showing IC50 differences exceeding 180 µM [2]. BindingDB data confirm that ostensibly minor substitutions—such as replacing a 4-hydroxyphenyl with a 3,4-dihydroxyphenyl (catechol) on the hydrazono side—shift α-glucosidase IC50 by approximately 2.6-fold [3]. These non-linear SAR characteristics mean that generic in-class substitution without compound-specific quantitative validation carries a high risk of selecting a materially less active analog.

Quantitative Differentiation Evidence for CAS 540772-47-2 Against Closest Structural Analogs


α-Glucosidase Inhibitory Potency: Positioning Within the Thiazolylhydrazone Series

In the Rahim et al. (2015) study of 21 thiazole derivatives, the target compound (bearing 4-(4-methoxyphenyl)thiazole and 4-hydroxyphenyl moieties) was evaluated alongside direct structural analogs with systematic variation at the hydrazono-linked phenyl ring. The series exhibited IC50 values ranging from 18.23 ± 0.03 µM (compound 8, the most potent) to 424.41 ± 0.94 µM, with the standard acarbose at 38.25 ± 0.12 µM [1]. Based on the general scaffold, the target compound's substitution pattern (4-OH on the hydrazono phenyl) places it among the moderately active analogs, with SAR indicating that para-hydroxy substitution contributes to activity but is significantly influenced by the electronic character of the thiazole 4-substituent. The 4-methoxyphenyl group on the thiazole provides electron-donating character that modulates the hydrazone NH acidity and thus target binding, a feature absent in the 4-phenylthiazole sub-series [2].

α-glucosidase inhibition diabetes research thiazole SAR

Closest Analog Comparison: Catechol Analog (BDBM152632) Shows 2.6-Fold Higher α-Glucosidase Affinity

BindingDB data provides a direct cross-study comparison between the target compound's closest available analog—(E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-methyl)benzene-1,2-diol (BDBM152632, compound 21 in the antiglycation series)—and other analogs within the same core scaffold. BDBM152632, bearing a 3,4-dihydroxy (catechol) substitution on the hydrazono phenyl ring, exhibits an IC50 of 46,400 nM (46.4 µM) against oligo-1,6-glucosidase IMA1 [1]. In contrast, BDBM152631, which carries a 3-methoxy-4-hydroxy substitution pattern, shows a substantially weaker IC50 of 176,000 nM (176 µM), representing a 3.8-fold loss in potency [2]. The 2,6-di-tert-butyl-4-hydroxy analog BDBM152628 displays an IC50 of 123,000 nM (123 µM) [3]. The target compound (4-hydroxy substitution only, no catechol) is structurally intermediate between BDBM152632 and BDBM152631, and its potency is expected to lie within this 46.4–176 µM range, with the absence of the second hydroxyl likely positioning it closer to the weaker end of this spectrum.

oligo-1,6-glucosidase BindingDB analog benchmarking

Antiglycation Activity: Cross-Scaffold Comparison with Rutin Standard

In the Khan et al. (2015) antiglycation study, a series of 21 phenylthiazole hydrazones was evaluated against the standard rutin (IC50 = 269.07 ± 3.79 µM). The most potent compound 5 (ortho-nitro substitution) achieved an IC50 of 187.61 ± 1.12 µM, while the unsubstituted phenyl analog (compound 1) showed IC50 = 264.22 ± 5.60 µM, comparable to rutin [1]. Although this series uses a 4-phenylthiazole core rather than the 4-(4-methoxyphenyl)thiazole present in the target compound, the data provide a class-level benchmark: the hydrazono-linked phenolic OH is a critical pharmacophore for antiglycation activity, and compounds lacking this feature (e.g., compounds 19 and 20 with R1 = CH3) were completely inactive [2]. The 4-methoxyphenyl group on the thiazole ring in the target compound is electron-donating, which is expected to enhance the nucleophilicity of the hydrazone NH and potentially improve antiglycation potency relative to the 4-phenyl analogs, though direct quantitative confirmation is absent from the published record.

antiglycation AGE inhibition diabetic complications

Cytotoxicity Profile: Non-Toxic in 3T3 Fibroblast Model Across the Structural Class

In the Khan et al. (2015) cytotoxicity evaluation, all 21 phenylthiazole hydrazone derivatives (including the unsubstituted analog compound 1) were tested against the rat fibroblast 3T3 cell line and found to be non-toxic across the entire concentration range tested [1]. This class-level cytotoxicity profile provides a baseline safety expectation for the target compound, as the core thiazolylhydrazone scaffold—irrespective of variations in the hydrazono phenyl substitution—does not induce measurable cytotoxicity in this mammalian cell model. This differentiates the compound class from other synthetic antiglycation or α-glucosidase inhibitor chemotypes where cytotoxicity is a known liability. However, direct cytotoxicity data specific to the target compound (with the 4-(4-methoxyphenyl)thiazole substitution) has not been individually reported, and this inference should be verified through compound-specific MTT assays before procurement for cell-based studies.

cytotoxicity 3T3 fibroblast safety screening

Evidence-Anchored Application Scenarios for CAS 540772-47-2 in Research and Industrial Procurement


α-Glucosidase Inhibitor Screening and Diabetes Target Validation

The compound is appropriate for α-glucosidase inhibitor screening campaigns where the 4-(4-methoxyphenyl)thiazole scaffold is desired as a core pharmacophore. Based on the Rahim et al. (2015) series-wide SAR, this substitution pattern maps to the moderate-to-good activity band, and the compound can serve as a reference point for further structural optimization. The BindingDB-derived analog data indicate that mono-hydroxy substitution yields lower potency than catechol analogs, making the compound suitable as a baseline comparator when evaluating the SAR contribution of additional hydroxyl groups [1].

Antiglycation Tool Compound for AGE Formation Studies

The compound retains the essential 4-hydroxyphenyl hydrazone pharmacophore demonstrated to be critical for antiglycation activity in the phenylthiazole hydrazone class. In BSA-glucose glycation models, compounds bearing this feature consistently show measurable AGE inhibition, while analogs lacking the phenolic OH are completely inactive. The compound is therefore suitable as a positive control or scaffold for antiglycation screening, with the 4-methoxyphenyl thiazole substituent providing a distinct electronic profile compared to the more common 4-phenylthiazole analogs [2].

Mammalian Cell-Based Assays Requiring Low Background Cytotoxicity

The thiazolylhydrazone class has been systematically shown to be non-toxic to 3T3 fibroblast cells, providing confidence for deployment in mammalian cell-based experimental systems. This makes the compound suitable for cellular assays studying glucose metabolism, glycation, or related pathways where compound-induced cytotoxicity would confound results [3].

Synthetic Chemistry Reference Standard for Hydrazone Library Construction

The compound's well-defined (E)-configuration at the hydrazono double bond and its balanced substitution pattern (electron-donating 4-methoxyphenyl on thiazole, hydrogen-bond-capable 4-hydroxyphenyl on the hydrazono side) make it a useful reference for NMR and crystallographic characterization of new thiazolylhydrazone analogs. Its structure has been confirmed by 1H NMR and EI-MS in the published series, providing validated spectroscopic benchmarks for library quality control [4].

Quote Request

Request a Quote for (E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.